2-(N-Benzyl-4-methylphenylsulfonamido)-N-(5-chloro-2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-Benzyl-4-methylphenylsulfonamido)-N-(5-chloro-2-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Benzyl-4-methylphenylsulfonamido)-N-(5-chloro-2-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Sulfonamide Group: The reaction between 4-methylbenzenesulfonyl chloride and benzylamine in the presence of a base such as triethylamine to form N-benzyl-4-methylbenzenesulfonamide.
Acylation Reaction: The N-benzyl-4-methylbenzenesulfonamide is then reacted with 5-chloro-2-methoxyphenylacetyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions could target the sulfonamide group, potentially leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfonamides.
Medicine: Potential use as an antimicrobial agent or in the development of new drugs.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In the context of antimicrobial activity, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.
N-Benzyl-4-methylbenzenesulfonamide: A precursor in the synthesis of the target compound.
Uniqueness
2-(N-Benzyl-4-methylphenylsulfonamido)-N-(5-chloro-2-methoxyphenyl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.
Properties
IUPAC Name |
2-[benzyl-(4-methylphenyl)sulfonylamino]-N-(5-chloro-2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4S/c1-17-8-11-20(12-9-17)31(28,29)26(15-18-6-4-3-5-7-18)16-23(27)25-21-14-19(24)10-13-22(21)30-2/h3-14H,15-16H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTBZHPCCUSJBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.